REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([O:5]C)=O.[F:7][C:8]1[CH:13]=[CH:12][C:11](C2N=C(C3C=CC=CC=3)NC=2)=[CH:10][C:9]=1[CH3:25].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][CH2:2][C:3]([C:11]1[CH:12]=[CH:13][C:8]([F:7])=[C:9]([CH3:25])[CH:10]=1)=[O:5] |f:2.3.4|
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
4-(4-fluoro-3-methyl-phenyl)-2-phenyl-1H-imidazole
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C=1N=C(NC1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 3 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred over night at RT
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC(=C(C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |